molecular formula C18H21NO B1370377 1-Benzyl-4-phenyl-3-piperidinol

1-Benzyl-4-phenyl-3-piperidinol

Cat. No.: B1370377
M. Wt: 267.4 g/mol
InChI Key: RRVCCPCWJKCTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-phenyl-3-piperidinol is a piperidine-based organic compound of significant interest in medicinal chemistry and drug discovery. While specific studies on this exact molecule are not readily available, its structure suggests it functions as a versatile chiral building block or intermediate for synthesizing more complex bioactive molecules . Piperidine derivatives are frequently explored in neuroscientific research and the development of central nervous system (CNS) agents, including potential anticholinergics and antihistamines . The molecular structure, featuring a benzyl group on the nitrogen atom and a hydroxyl group on the third carbon of the ring, provides amphiphilic properties that can be critical for drug-receptor interactions . This compound's reactivity allows it to participate in various organic synthesis reactions, such as substitutions and oxidations, making it a valuable scaffold for lead compound optimization in pharmaceutical development . As with many research chemicals, proper storage in a cool, dry, and dark environment in a tightly sealed container is recommended to maintain stability . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-benzyl-4-phenylpiperidin-3-ol

InChI

InChI=1S/C18H21NO/c20-18-14-19(13-15-7-3-1-4-8-15)12-11-17(18)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2

InChI Key

RRVCCPCWJKCTCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1C2=CC=CC=C2)O)CC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Benzyl 4 Phenyl 3 Piperidinol and Analogous Aryl Piperidinol Scaffolds

Retrosynthetic Analysis of the 1-Benzyl-4-phenyl-3-piperidinol Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. lkouniv.ac.in This approach allows for the logical planning of a synthesis by identifying key bond disconnections and strategic functional group interconversions. lkouniv.ac.in

Disconnection Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a critical aspect of the synthesis of this compound. Several disconnection strategies can be envisioned for constructing this heterocyclic core. A common approach involves disconnections of the carbon-nitrogen bonds. slideshare.net For instance, disconnecting both C-N bonds in a pyrrole (B145914) synthesis leads back to a 1,4-dicarbonyl compound and an amine. slideshare.net While not directly applicable to piperidine, this highlights the principle of C-N bond disconnection.

A more relevant strategy for the piperidine ring in the target molecule involves an intramolecular cyclization. One could imagine a precursor containing an amine and a suitable electrophilic center, which upon cyclization would form the piperidine ring. Another powerful method for forming six-membered rings like piperidine is the Diels-Alder reaction, a pericyclic cycloaddition between a conjugated diene and a dienophile that forms a cyclohexene (B86901) ring in a regio- and stereoselective manner. lkouniv.ac.in This cyclohexene could then be further elaborated to the desired piperidine.

The functionalization of a pre-existing piperidine or pyridine (B92270) ring is another viable strategy. researchgate.net This can involve the modification of a pyridine ring followed by its hydrogenation to a piperidine. researchgate.net

Approaches to Stereochemical Control at C3 and C4

The presence of two stereocenters at the C3 and C4 positions of this compound necessitates careful control of stereochemistry during the synthesis. Achieving the desired relative and absolute stereochemistry is a significant challenge.

Asymmetric synthesis of 3,4-disubstituted piperidines is an active area of research. nih.gov Chemo-enzymatic methods, such as the dearomatization of activated pyridines, have emerged as a versatile approach for preparing stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov Another strategy involves the use of chiral auxiliaries. For instance, a chiral-hydrazone-based asymmetric synthesis has been developed for 1,3,4,5-tetrasubstituted piperidines. lookchem.com

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine-1(2H)-carboxylates offer a pathway to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. nih.govsnnu.edu.cn This method provides access to a wide variety of enantioenriched 3-piperidines. nih.govsnnu.edu.cn Furthermore, enzyme- and ruthenium-catalyzed dynamic kinetic resolution has been employed in the divergent synthesis of 3,5-disubstituted piperidines, yielding products with high enantioselectivity and diastereoselectivity. acs.org

Foundational Synthetic Routes and Precursor Chemistry

The synthesis of this compound often relies on the use of readily available piperidone precursors. These precursors provide a robust scaffold that can be further functionalized to introduce the desired substituents.

Utilization of 1-Benzyl-4-piperidone in Piperidinol Synthesis

1-Benzyl-4-piperidone is a key and versatile intermediate in the synthesis of various piperidine-based compounds. guidechem.comsigmaaldrich.com Its benzyl (B1604629) group serves as a convenient protecting group for the secondary amine, and the carbonyl group at the 4-position is a reactive site for introducing further functionality. guidechem.comdtic.mil It can be synthesized through various methods, including the reaction of benzylamine (B48309) with methyl acrylate (B77674) followed by Dieckmann condensation and hydrolysis/decarboxylation, or by the N-alkylation of 4-piperidone (B1582916). chemicalbook.comgoogle.com

The synthesis of this compound can be envisioned to proceed from 1-benzyl-4-piperidone. This would typically involve the introduction of the phenyl group at the 4-position and the hydroxyl group at the 3-position.

Reduction of the Carbonyl Group to the Hydroxyl Functionality

A crucial step in the synthesis of this compound from a 4-piperidone precursor is the reduction of the carbonyl group to a hydroxyl group. This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation Methods (e.g., Palladium-catalyzed)

Catalytic hydrogenation is a widely used and efficient method for the reduction of various functional groups, including ketones. masterorganicchemistry.com Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. masterorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas. masterorganicchemistry.com

The process involves the syn-addition of hydrogen to the carbonyl group, occurring on the surface of the metal catalyst. masterorganicchemistry.com The stereoselectivity of the hydrogenation is often influenced by the steric hindrance around the carbonyl group, with the hydrogen atoms adding to the less hindered face of the molecule. masterorganicchemistry.com In the context of synthesizing this compound, the stereochemical outcome of the reduction of a 4-piperidone precursor would be a critical consideration in establishing the relative stereochemistry between the C3 and C4 substituents.

CatalystSubstrateProductConditionsNotes
Palladium on Carbon (Pd/C)Alkenes, Alkynes, KetonesAlkanes, AlcoholsH₂ gas, inert solventHighly stereoselective for syn-addition. masterorganicchemistry.com
Rhodium on Carbon (Rh/C)Aromatic ringsCycloalkanes80 °C, water, 5 atm H₂Effective for the hydrogenation of various aromatic and heteroaromatic compounds. organic-chemistry.org
Nickel-based catalystsSqualeneSqualaneHigh temperatureProne to deactivation and leaching. nih.gov
Metal Hydride Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

The reduction of a ketone precursor, 1-benzyl-4-phenyl-3-piperidone, is a direct method to synthesize this compound. Metal hydride reagents are commonly employed for this transformation, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being prominent examples.

Sodium Borohydride (NaBH₄) is a selective reducing agent that readily converts ketones and aldehydes to their corresponding alcohols. In a typical procedure, the ketone precursor is dissolved in a protic solvent like methanol (B129727) or ethanol, and NaBH₄ is added, often at reduced temperatures to control the reaction rate. For instance, the synthesis of N-benzyl-4-[N-(o-hydroxybenzyl)-amino]-piperidine involves a reduction step using sodium borohydride in methanol at ice-cold temperatures. nih.gov Similarly, the synthesis of a 1-benzyl-4-piperidinol derivative was achieved using NaBH₄ in tetrahydrofuran (B95107). mdpi.com This reagent is favored for its operational simplicity and safety compared to more reactive hydrides.

Lithium Aluminum Hydride (LiAlH₄) is a significantly more powerful reducing agent than NaBH₄. prepchem.commdpi.com It can reduce not only ketones and aldehydes but also esters, carboxylic acids, and amides. prepchem.commdpi.com The reduction of a ketone with LiAlH₄ is typically carried out in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, especially with water and protic solvents, reactions require anhydrous conditions and careful handling. prepchem.com While LiAlH₄ would effectively reduce 1-benzyl-4-phenyl-3-piperidone, its strength means it offers less chemoselectivity if other reducible functional groups are present in the molecule. Studies on the reduction of β-diketones with LiAlH₄ show that it can lead to a mixture of products, including diols and elimination products, depending on the substrate's tautomeric equilibrium. thermofisher.comresearchgate.net

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
ReactivityModerate, selective for aldehydes and ketonesVery high, strong, non-selective
Typical SolventsProtic (e.g., Methanol, Ethanol)Aprotic (e.g., THF, Diethyl Ether)
Safety/HandlingRelatively safe, stable in airPyrophoric, reacts violently with water
Functional Group CompatibilityTolerates esters, amides, carboxylic acidsReduces most carbonyls and other polar functional groups
Biocatalytic Approaches (e.g., Ketoreductase-catalyzed)

Biocatalytic methods, particularly using ketoreductase (KRED) enzymes, offer a green and highly stereoselective alternative for the synthesis of chiral alcohols from prochiral ketones. psu.edu These enzymes can provide access to specific enantiomers of the target alcohol, which is often challenging to achieve with traditional chemical methods.

The application of KREDs has been successfully demonstrated in the synthesis of chiral 3-hydroxypiperidine (B146073) derivatives, which are structurally analogous to this compound. For example, the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine from its corresponding ketone (N-Boc-3-piperidone) has been achieved with high conversion and excellent enantiomeric excess (>99% ee) using ketoreductases or whole-cell biocatalysts like Pichia pastoris and Saccharomyces cerevisiae. mdpi.compsu.eduderpharmachemica.comresearchgate.netnih.gov

The process typically involves incubating the ketone substrate with the KRED enzyme and a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). mdpi.comnih.gov A cofactor regeneration system, often using a sacrificial alcohol like isopropanol (B130326) or an enzyme like glucose dehydrogenase (GDH), is usually included to ensure catalytic turnover. mdpi.com By screening a library of KREDs, it is possible to identify enzymes that produce either the (R)- or (S)-enantiomer of the alcohol product with high fidelity. rsc.org This methodology could be directly applied to the synthesis of enantiopure this compound from 1-benzyl-4-phenyl-3-piperidone.

Biocatalyst SystemSubstrateProductKey FindingsReference
Ketoreductase (KRED 110)N-Boc-3-piperidone(S)-1-Boc-3-hydroxypiperidineComplete conversion, 100% chiral purity. derpharmachemica.com derpharmachemica.com
Pichia pastoris (whole cell)N-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidine85.4% yield, >99% ee. psu.eduresearchgate.net psu.eduresearchgate.net
Co-expressed KRED and GDH in E. coliN-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidine>99% conversion and >99% optical purity. mdpi.com mdpi.com
Introduction of the 4-Phenyl Moiety via Nucleophilic Addition to 1-Benzyl-4-piperidone

A common strategy for synthesizing 4-phenyl-piperidinol scaffolds involves the nucleophilic addition of a phenyl group to the carbonyl carbon of 1-benzyl-4-piperidone. thermofisher.comsigmaaldrich.com This creates a tertiary alcohol and installs the 4-phenyl substituent. Organometallic reagents are the primary tools for this transformation.

The addition of phenylmagnesium bromide (PhMgBr), a Grignard reagent, to 1-benzyl-4-piperidone is a classic and effective method. The reaction involves the nucleophilic attack of the phenyl anion equivalent on the electrophilic carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 1-benzyl-4-phenyl-4-piperidinol. This approach has been successfully used to synthesize analogous compounds; for example, 4-(3-trifluoromethyl)phenyl-4-piperidinol was synthesized from N-benzyl-4-piperidone and the corresponding trifluoromethylphenylmagnesium bromide with a high yield of 87.9%. guidechem.com Grignard reagents are widely used for forming carbon-carbon bonds via addition to carbonyl groups. thieme-connect.de

Phenyllithium (PhLi) serves as a powerful alternative to Grignard reagents for introducing a phenyl group. wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also lead to more side reactions if not controlled carefully. The reaction mechanism is analogous to the Grignard addition, where the highly polar carbon-lithium bond facilitates the nucleophilic attack of the phenyl group on the carbonyl of 1-benzyl-4-piperidone. wikipedia.org The reaction is typically performed in an aprotic solvent like diethyl ether or THF under an inert atmosphere, followed by an aqueous workup to yield the final alcohol product.

Reagent TypeExampleKey Characteristics
Grignard ReagentPhenylmagnesium Bromide (PhMgBr)Highly versatile, common in C-C bond formation, moderately reactive. guidechem.comthieme-connect.de
Organolithium ReagentPhenyllithium (PhLi)Extremely reactive, strong base and nucleophile, requires strict anhydrous conditions. wikipedia.org

De Novo Piperidine Ring Construction Strategies

Instead of modifying a pre-formed ring, the piperidine scaffold can be built from acyclic precursors. This approach, known as de novo synthesis, allows for fundamental control over the ring's substitution pattern.

Cyclization Reactions for Piperidine Scaffold Assembly

The Dieckmann condensation is a well-established intramolecular cyclization reaction used to form five- and six-membered rings. It is a key step in the synthesis of N-substituted-4-piperidones, which are direct precursors to the target aryl-piperidinol scaffolds. chemicalbook.com

The synthesis of 1-benzyl-4-piperidone via this route typically involves three main steps:

Michael Addition: Benzylamine is reacted with two equivalents of an acrylate ester, such as methyl acrylate, in a double Michael addition to form the acyclic diester, N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com

Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a strong base, like sodium metal or sodium methoxide, in a solvent such as toluene (B28343). chemicalbook.com This step forms the six-membered ring and produces a β-keto ester, methyl 1-benzyl-4-oxo-3-piperidinecarboxylate.

Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed (saponified) and subsequently decarboxylated, usually by heating in an acidic solution, to remove the ester group and afford the final product, 1-benzyl-4-piperidone. chemicalbook.com

This multi-step sequence provides a reliable pathway to the core piperidone structure, which can then be further functionalized as described in the sections above. chemicalbook.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. mdpi.com Several MCRs are known for the synthesis of piperidine derivatives.

For instance, a three-component reaction involving a β-dicarbonyl compound, an aldehyde, and an amine can be employed to construct the piperidine skeleton. Another powerful MCR is the Petasis reaction (or borono-Mannich reaction), which involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to generate α-amino acids and other nitrogen-containing compounds. While these methods are highly valuable for generating libraries of substituted piperidines, specific examples leading directly to the this compound structure are not extensively documented. The development of a novel MCR for this target would be a significant contribution to the field.

Stereoselective Synthesis of this compound Stereoisomers

The presence of two stereocenters at the C3 and C4 positions of this compound means that it can exist as four possible stereoisomers (two pairs of enantiomers). The control of both relative (cis/trans) and absolute stereochemistry is a critical challenge in its synthesis.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For the synthesis of chiral 4-aryl-3-piperidinols, enzymatic catalysis has emerged as a powerful tool. Specifically, carbonyl reductases (CREDs) have shown excellent performance in the asymmetric reduction of prochiral ketones.

A notable approach involves the reduction of N-protected 3-substituted-4-piperidones. For example, the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate can be achieved with high stereoselectivity using stereocomplementary carbonyl reductases. nih.gov This enzymatic reduction can provide access to all four stereoisomers of the 3-phenyl-4-hydroxypiperidine core with high enantiomeric excess (>99% ee) and conversion. nih.gov The resulting N-Boc protected piperidinol can then be N-de-protected and subsequently N-benzylated to yield the desired this compound stereoisomers.

The table below summarizes the enzymatic reduction of a model N-Boc-4-oxo-3-phenylpiperidine-1-carboxylate using two different carbonyl reductases, HeCR and DbCR, to yield the corresponding cis and trans isomers with high stereoselectivity.

EntrySubstrateEnzymeProductConfigurationYield (%)de (%)ee (%)
1N-Boc-4-oxo-3-phenylpiperidineHeCRN-Boc-4-hydroxy-3-phenylpiperidine(3R,4S)>99>99>99
2N-Boc-4-oxo-3-phenylpiperidineDbCRN-Boc-4-hydroxy-3-phenylpiperidine(3S,4R)>99>99>99

Data adapted from a study on the enzymatic synthesis of 3-substituted-4-hydroxypiperidines. nih.gov The specific activity and conditions would need to be optimized for the N-benzyl analog.

This enzymatic approach highlights a viable and highly efficient pathway for accessing enantiomerically pure stereoisomers of the target compound, which is crucial for the development of chiral pharmaceuticals.

Diastereoselective Synthesis for Relative Stereochemistry Control

Controlling the relative orientation of substituents (diastereoselectivity) is as critical as controlling the absolute configuration. Diastereoselective methods often rely on substrate control, where existing stereocenters or conformational preferences in the molecule dictate the stereochemistry of newly formed centers.

A notable strategy for the diastereoselective synthesis of trisubstituted piperidines is the aza-Prins cyclization. core.ac.uk This method can involve the stereoselective allylation of an Ellman N-sulfinyl imine, followed by cyclization initiated by an N-acyliminium ion. The reaction proceeds through a kinetically favored six-membered chair-like transition state, which allows the nucleophilic alkene to intercept the iminium carbon stereoselectively, thereby controlling the relative stereochemistry of the final trisubstituted piperidine. core.ac.uk

Catalytic Advancements in this compound Synthesis

Recent progress in catalysis has significantly expanded the toolkit for synthesizing complex piperidine scaffolds with high efficiency and selectivity.

Application of Transition Metal Catalysis (e.g., Palladium, Rhodium, Copper, Gold, Iron)

Transition metals are widely used due to their diverse reactivity and ability to catalyze a broad range of transformations.

Palladium (Pd): Palladium catalysts are effective for hydrogenation and C-H functionalization reactions. For instance, a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst is a convenient method for preparing 3-(substituted benzyl)piperidines. researchgate.net Palladium-catalyzed C-H arylation reactions have also been developed for N-aryl 1,2,3-triazoles, a principle that can be extended to other N-heterocycles. nih.gov Furthermore, well-defined palladium(II) complexes bearing 1,2,3-triazol-5-ylidene ligands have been synthesized and characterized for catalytic applications. nih.gov

Rhodium (Rh): Rhodium is a key metal for asymmetric synthesis. A highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine (B1217469) provides access to a wide variety of enantioenriched 3-piperidines. nih.gov Rhodium on carbon has also been shown to be a highly effective catalyst for the hydrogenation of substituted pyridines to piperidines. researchgate.net

Copper (Cu): Copper catalysts are often used in cycloaddition reactions and as additives in other catalytic systems. ilacadofsci.com In the context of piperidine synthesis, Cu(OTf)₂ has been used as an effective additive alongside proline-derived organocatalysts in asymmetric aldol (B89426) reactions to produce chiral 1,3-keto alcohols, which are precursors to diols. nih.gov

Gold (Au): Gold catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation. Gold(I) complexes with 1,2,3-triazol-5-ylidene ligands have been shown to be active catalysts for the cycloisomerization of 1,6-enynes, a method that can be applied to construct cyclic frameworks. nih.gov

Iron (Fe): Iron catalysis is an attractive, cost-effective, and environmentally benign alternative to precious metal catalysis, and research into its application for the synthesis of complex nitrogen heterocycles is an active and expanding field.

Development of Organocatalytic Systems

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of piperidines, often providing high enantioselectivity with operational simplicity. nih.gov Development has focused on creating systems that can orchestrate cascade reactions, rapidly building molecular complexity. acs.org Proline-derived organocatalysts are frequently used; for example, a novel proline-derived catalyst combined with Cu(OTf)₂ was developed for an asymmetric aldol reaction. nih.gov The Mannich reaction of ketones with cyclic imines like Δ¹-piperideine, catalyzed by chiral organocatalysts, provides a biomimetic route to 2-substituted piperidine alkaloids. acs.org

Catalyst SystemReaction TypeSubstratesOutcomeReference
O-TMS diphenylprolinolDomino Michael/AminalizationAldehydes, NitroolefinsPolysubstituted piperidines, excellent ee acs.org
Quinoline organocatalyst + TFAIntramolecular aza-MichaelN-tethered alkenesEnantioenriched 2,5-disubstituted piperidines nih.gov
Hydrogen-bond donor catalystaza-Michael CascadeAmines, Michael acceptorsTrisubstituted piperidines, high ee thieme-connect.com
Proline-derived catalyst + Cu(OTf)₂Asymmetric Aldol ReactionKetones, AldehydesChiral 1,3-keto alcohols, >99% ee nih.gov

Biocatalytic Strategies for Enhanced Selectivity

Biocatalysis leverages enzymes to perform chemical transformations with exceptional levels of selectivity under mild conditions. A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines. nih.gov In this approach, a transaminase enzyme is used to generate a key reactive cyclic imine intermediate from a cadaverine (B124047) precursor. This intermediate is then subjected to a proline-catalyzed asymmetric Mannich reaction, demonstrating a powerful synergy between biocatalysis and organocatalysis to build chiral piperidine frameworks. nih.gov

Methodological Innovations for Scalable and Efficient Synthesis

The scalable and efficient synthesis of this compound and related aryl-piperidinol scaffolds has been approached through various innovative strategies. These methods often focus on the stereoselective construction of the piperidine core and the introduction of the aryl and hydroxyl functionalities.

A key precursor for the synthesis of this compound is 1-benzyl-4-piperidone. This intermediate can be synthesized through a multi-step sequence involving a 1,4-addition of benzylamine to methyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. chemicalbook.com Another approach involves the benzylation of 4-piperidone hydrochloride. chemicalbook.com

One established and scalable method to introduce the 3-hydroxy group with control over stereochemistry is through the hydroboration-oxidation of a tetrahydropyridine (B1245486) intermediate. For instance, the synthesis of 1-benzyl-3-[2-benzyloxy-4-(1,1-dimethylheptyl)phenyl]-4-piperidinol was achieved by the reaction of the corresponding 1,2,5,6-tetrahydropyridine derivative with sodium borohydride and boron trifluoride etherate, followed by an oxidative workup with sodium hydroxide (B78521) and hydrogen peroxide. prepchem.com This method allows for the stereospecific addition of the hydroxyl group.

More recent innovations focus on catalytic and one-pot procedures to enhance efficiency and reduce the number of synthetic steps. The "borrowing hydrogen" methodology has emerged as a powerful tool for the synthesis of functionalized piperidinols. This atom-efficient process involves the iridium-catalyzed reaction of diols with primary amines, where the diol is transiently oxidized to a carbonyl compound that then reacts with the amine before being reduced in situ. researchgate.net This approach offers a direct route to substituted piperidinols from simple acyclic precursors.

Catalytic enantioselective methods are at the forefront of synthesizing chiral 3-substituted piperidines. A notable development is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridine derivatives. snnu.edu.cn This method provides access to enantioenriched 3-aryltetrahydropyridines, which can be further reduced to the corresponding piperidines. While this particular example focuses on 3-arylpiperidines, the underlying principle of asymmetric catalysis offers a promising avenue for the stereocontrolled synthesis of 4-aryl-3-piperidinols.

Superacid-mediated synthesis provides a direct way to produce aryl-substituted piperidines. The use of a Brønsted superacid like trifluoromethanesulfonic acid can activate piperidones towards reaction with aromatic compounds, leading to the formation of diarylpiperidines in high yields. nih.gov This methodology could potentially be adapted for the synthesis of 4-aryl-piperidinone precursors.

Furthermore, modular and stereoselective syntheses of substituted piperidin-4-ols have been developed using gold catalysis. A one-pot sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement has been reported to produce highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

These innovative methodologies showcase the progress in synthetic chemistry towards more efficient, scalable, and stereocontrolled routes to this compound and its analogs. The choice of method often depends on the desired scale, stereochemical outcome, and the availability of starting materials.

Table 1: Comparison of Synthetic Methodologies for Aryl-Piperidinol Scaffolds

MethodologyKey FeaturesStarting MaterialsKey ReagentsReported YieldsReference
Hydroboration-Oxidation Stereospecific hydroxylation of a tetrahydropyridine intermediate.Substituted 1,2,5,6-tetrahydropyridineSodium borohydride, Boron trifluoride etherate, H₂O₂, NaOHNot explicitly stated for the parent compound, but effective for analogs. prepchem.com
Dieckmann Condensation Route Classical multi-step synthesis of the piperidone precursor.Benzylamine, Methyl acrylateSodium metal, Toluene, HCl78.4% for 1-benzyl-4-piperidone. chemicalbook.com
Borrowing Hydrogen Catalysis Atom-efficient one-pot synthesis from acyclic precursors.1,3,5-Pentanetriol, Primary aminesIridium(III) catalystUp to 80% for substituted piperidinols. researchgate.net
Asymmetric Reductive Heck Reaction Catalytic, enantioselective synthesis of 3-arylpiperidines.Pyridine derivatives, Arylboronic acidsRhodium catalyst, Chiral ligandGood yields and high enantioselectivity for 3-arylpiperidines. snnu.edu.cn
Superacid Activation Direct arylation of piperidones.Piperidones, Benzene (B151609)Trifluoromethanesulfonic acid (TfOH)80-99% for diarylpiperidines. nih.gov
Gold-Catalyzed Cyclization One-pot, highly diastereoselective synthesis of piperidin-4-ols.Homopropargylic amines, AcrylamidesGold catalyst, CatecholboraneGood yields and excellent diastereoselectivities. nih.gov

Comprehensive Structural Elucidation and Conformational Analysis of 1 Benzyl 4 Phenyl 3 Piperidinol

Advanced Spectroscopic Characterization for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data is available for the one-dimensional or two-dimensional NMR analysis of 1-Benzyl-4-phenyl-3-piperidinol.

Specific chemical shift and coupling constant data for this compound are not found in the reviewed scientific literature.

Detailed 2D NMR studies to establish the connectivity and stereochemistry of this compound have not been reported.

Vibrational Spectroscopy

No published data is available for the vibrational spectroscopic analysis of this compound.

An FT-IR spectrum for this compound, which would reveal its characteristic functional group vibrations, is not available in the public record.

A Raman spectrum for the molecular fingerprinting of this compound has not been documented in the surveyed literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Key fragmentation pathways would likely involve the cleavage of the benzyl (B1604629) group, the phenyl group, and rearrangements within the piperidine (B6355638) ring. The most prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group, a common feature in compounds containing this moiety. Another significant fragmentation would be the loss of the hydroxyl group and parts of the piperidine ring.

For comparison, the mass spectrum of the related compound 1-benzyl-3-methyl-4-piperidone (B123424) shows a base peak that can be informative about the fragmentation of the N-benzylpiperidine core. nih.gov Similarly, studies on benzoylbenzylfentanyl, which contains a 1-benzyl-4-anilinopiperidine core, show a characteristic base peak at m/z 91. dea.gov

Expected Key Fragmentation Peaks for this compound:

m/z ValueProposed Fragment
267[M]+ (Molecular Ion)
250[M-OH]+
176[M-C6H5CH2]+
160[M-C6H5-OH]+
91[C7H7]+ (Tropylium ion)
77[C6H5]+ (Phenyl ion)

Note: This table is predictive and based on the analysis of similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis spectroscopic data for this compound is not extensively documented. However, the electronic transitions can be predicted based on the chromophores present in the molecule: the benzyl group and the phenyl group. These aromatic rings will give rise to characteristic absorption bands in the UV region.

The phenyl group typically exhibits a primary absorption band (π → π*) around 200-210 nm and a secondary, less intense band (benzenoid band) around 250-270 nm, which arises from symmetry-forbidden transitions. The benzyl group would contribute similarly. The presence of the hydroxyl group on the piperidine ring is not expected to significantly influence the absorption maxima of the aromatic chromophores.

Theoretical calculations on related molecules, such as (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, have been used to predict electronic transitions and can serve as a methodological reference. scielo.org.za

Predicted UV-Vis Absorption Maxima for this compound:

Wavelength (λmax)Electronic TransitionChromophore
~200-210 nmπ → πPhenyl and Benzyl rings
~250-270 nmπ → π (Benzenoid)Phenyl and Benzyl rings

Note: This table is predictive and based on the analysis of similar aromatic compounds.

X-ray Crystallography for Definitive Molecular Structure and Absolute Configuration

A definitive crystal structure of this compound has not been reported in the searched literature. However, X-ray crystallographic studies of closely related piperidine derivatives provide significant insights into the likely solid-state conformation.

For instance, the crystal structure of t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime reveals that the piperidine ring adopts a chair conformation with the phenyl groups in equatorial orientations. researchgate.net Similarly, the molecular structures of 3-phenylpiperidine-2,6-dione derivatives have been determined by X-ray analysis, confirming the conformation of the substituted piperidine ring. nih.gov

A study on trans-1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol confirmed its (3S,4R)-configuration through X-ray crystallography, highlighting the utility of this technique in establishing the absolute stereochemistry of such compounds. Based on these related structures, it is anticipated that the piperidine ring of this compound would also adopt a chair conformation in the solid state. The relative stereochemistry of the substituents (phenyl and hydroxyl groups) would dictate their axial or equatorial positioning.

Detailed Conformational Analysis of the Piperidine Ring

Spectroscopic Probes for Ring Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of the piperidine ring in solution. The coupling constants (J-values) between vicinal protons can help determine their dihedral angles and thus the ring's preferred conformation.

For this compound, the piperidine ring is expected to exist predominantly in a chair conformation. The orientation of the bulky benzyl and phenyl substituents would be a key determinant of the conformational equilibrium. In related piperidine systems, a chair conformation is consistently observed. researchgate.net

Stereochemical Influence on Preferred Conformations

The stereochemistry at the C3 and C4 positions of the piperidine ring in this compound is crucial in determining the preferred conformation. Two diastereomers are possible: cis and trans.

In the trans isomer, the phenyl and hydroxyl groups would likely adopt a diequatorial orientation to minimize steric strain, resulting in a stable chair conformation. In the cis isomer, one substituent would be forced into an axial position, leading to a less stable conformation or potentially a twist-boat conformation to alleviate steric hindrance. The large A-value of the phenyl group would strongly favor its equatorial placement. The N-benzyl group can also influence the ring conformation through nitrogen inversion and rotation, although it is generally assumed to occupy an equatorial position to minimize steric interactions with the piperidine ring protons.

Chemical Reactivity and Derivatization Strategies for 1 Benzyl 4 Phenyl 3 Piperidinol

Reactions at the Hydroxyl Group (C3)

The secondary hydroxyl group at the C3 position is a primary site for functionalization, enabling the introduction of various substituents through esterification, etherification, oxidation, and substitution reactions.

The hydroxyl group of 1-benzyl-4-phenyl-3-piperidinol can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. For instance, Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and efficient method for ester formation. nih.gov

Etherification, the conversion of the hydroxyl group to an ether, can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach involves reaction with diazo compounds or using specific catalysts to promote ether formation. These reactions lead to the synthesis of derivatives with altered lipophilicity and potential biological activities. For example, the synthesis of 1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, a dopamine (B1211576) reuptake inhibitor, involves the formation of an ether linkage. wikipedia.org

Table 1: Examples of Esterification and Etherification Reactions

Reactant 1Reactant 2Catalyst/ReagentProductReaction Type
This compoundCarboxylic AcidDCC, DMAP1-Benzyl-4-phenyl-3-piperidyl esterSteglich Esterification
This compoundAlkyl HalideStrong Base (e.g., NaH)1-Benzyl-4-phenyl-3-alkoxypiperidineWilliamson Ether Synthesis

Oxidation of the secondary alcohol at the C3 position of this compound yields the corresponding ketone, 1-benzyl-4-phenyl-3-piperidone. This transformation is a key step in the synthesis of various biologically active compounds. A variety of oxidizing agents can be employed for this purpose. Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid), are effective but can be harsh. organic-chemistry.org Milder and more selective methods, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or the Dess-Martin periodinane oxidation, are often preferred to avoid side reactions. Manganese dioxide (MnO₂) has also been shown to be an effective oxidizing agent for similar piperidinol structures. kcl.ac.uk The resulting ketone is a valuable intermediate for further derivatization, including reductive amination and the introduction of substituents at the C2 position.

Table 2: Common Oxidizing Agents for the Conversion of this compound to its Ketone

Oxidizing AgentConditionsNotes
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂Mild and selective for primary and secondary alcohols.
Swern OxidationOxalyl chloride, DMSO, Et₃N, low temp.Avoids heavy metals, good for sensitive substrates.
Dess-Martin PeriodinaneCH₂Cl₂Mild, neutral conditions, broad functional group tolerance.
Manganese Dioxide (MnO₂)Various solventsEffective for benzylic and allylic alcohols. kcl.ac.uk
Jones Reagent (CrO₃/H₂SO₄)AcetoneStrong oxidant, can lead to over-oxidation. organic-chemistry.org

The hydroxyl group at C3 can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including halides, azides, and nitriles. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate. This tosylate can then be displaced by a nucleophile, often with inversion of stereochemistry. Such substitution reactions are fundamental in the synthesis of stereochemically defined piperidine (B6355638) derivatives.

Transformations Involving the Phenyl Moiety (C4)

The phenyl group at the C4 position of the piperidine ring is amenable to various transformations, primarily through electrophilic aromatic substitution and modern cross-coupling methodologies. These reactions allow for the introduction of diverse substituents onto the aromatic ring, significantly expanding the chemical space of accessible derivatives.

The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. minia.edu.egmsu.edu The position of substitution (ortho, meta, or para) is directed by the existing substituent on the benzene (B151609) ring, which in this case is the piperidine ring. The piperidine ring itself, being an alkyl substituent, is generally considered an ortho, para-directing group. libretexts.org However, the steric bulk of the piperidine ring may favor substitution at the less hindered para position. uci.edu For example, nitration with a mixture of nitric and sulfuric acids would be expected to yield primarily the para-nitro derivative, which can then be reduced to the corresponding aniline (B41778) for further functionalization. uomustansiriyah.edu.iq

Table 3: Common Electrophilic Aromatic Substitution Reactions on the C4-Phenyl Group

Reaction TypeReagentsElectrophileExpected Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺p-Nitro derivative
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃Br⁺ or Cl⁺p-Bromo or p-Chloro derivative
SulfonationFuming H₂SO₄SO₃p-Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺p-Acyl derivative

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com To utilize this chemistry, the phenyl group of this compound must first be functionalized with a suitable handle, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described previously. The resulting aryl halide or triflate can then participate in a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming new C-C bonds. nih.govmdpi.com For example, a p-bromo derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new aromatic or vinylic substituents. researchgate.net Other important palladium-catalyzed reactions include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), the Buchwald-Hartwig amination (coupling with an amine), and the Stille coupling (coupling with an organotin compound). These reactions provide access to a vast array of complex derivatives that would be difficult to synthesize using traditional methods. youtube.comdntb.gov.ua

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions for C4-Phenyl Functionalization

Reaction NameCoupling PartnersCatalyst SystemNew Bond Formed
Suzuki-MiyauraAryl Halide + Boronic Acid/EsterPd(0) catalyst, BaseAryl-Aryl
HeckAryl Halide + AlkenePd(0) catalyst, BaseAryl-Vinyl
SonogashiraAryl Halide + Terminal AlkynePd(0)/Cu(I) catalyst, BaseAryl-Alkynyl
Buchwald-HartwigAryl Halide + AminePd(0) catalyst, BaseAryl-Nitrogen
StilleAryl Halide + Organotin ReagentPd(0) catalystAryl-Aryl/Vinyl/Alkyl

Modifications at the Nitrogen Atom (N1)

The tertiary amine of this compound is a key site for chemical modification, allowing for the introduction of a variety of functional groups that can modulate the physicochemical and pharmacological properties of the resulting molecules.

The nitrogen atom of the piperidine ring can be further functionalized through N-alkylation and N-acylation reactions. While specific examples for this compound are not extensively documented in publicly available literature, general principles for the N-alkylation and N-acylation of N-benzylpiperidines and related cyclic amines are well-established.

N-alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. For instance, potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common condition for this transformation. chemicalbook.com

N-acylation introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This is typically accomplished by treating the piperidine derivative with an acylating agent such as an acyl chloride or an acid anhydride. These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine, to neutralize the acid byproduct. The synthesis of fentanyl and its analogues, for example, involves the N-acylation of a 4-anilinopiperidine precursor. guidechem.com

Table 1: General Conditions for N-Alkylation and N-Acylation of Piperidine Scaffolds

Reaction TypeReagentsSolventBaseReference
N-AlkylationAlkyl HalideN,N-Dimethylformamide (DMF)Potassium Carbonate (K₂CO₃) chemicalbook.com
N-AcylationAcyl Chloride / Acid AnhydrideDichloromethane (CH₂Cl₂)Triethylamine (Et₃N) guidechem.com
N-AlkylationBenzyl (B1604629) AlcoholNeat (Solvent-free)Potassium Carbonate (K₂CO₃) researchgate.net

The benzyl group on the nitrogen atom serves as a common protecting group in multi-step syntheses. Its removal to yield the corresponding secondary amine, 4-phenyl-3-piperidinol, opens up a crucial synthetic handle for further diversification. The most prevalent method for N-debenzylation is catalytic hydrogenation. guidechem.com

This reaction typically involves treating the N-benzylpiperidine derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol. The benzyl group is cleaved, yielding the secondary amine and toluene (B28343) as a byproduct. This deprotection strategy is widely used in the synthesis of various pharmaceutical intermediates. guidechem.com

Regioselective and Stereoselective Functionalization of the Piperidine Ring

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for introducing molecular complexity. Achieving regioselectivity (controlling the position of the new substituent) and stereoselectivity (controlling the 3D arrangement of the atoms) is a significant challenge in modern organic synthesis.

Recent advances have demonstrated that the site of functionalization on a piperidine ring can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to different positions of the piperidine ring. While these studies were not performed on this compound itself, the principles are broadly applicable. For N-Boc protected piperidines, functionalization tends to occur at the C2 position, whereas with other protecting groups and catalysts, functionalization can be directed to the C3 or C4 positions. nih.govresearchgate.net

Photocatalytic methods have also emerged as a tool for the regiodivergent functionalization of saturated N-heterocycles. chemrxiv.org These methods often use a flavin-based catalyst and can lead to either α- or β-functionalization depending on the reaction conditions. chemrxiv.org The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines can also be achieved through methods like nucleophilic addition to N-galactosylpyridinone derivatives, highlighting the importance of chiral auxiliaries in controlling stereochemistry. researchgate.net

Table 2: Catalytic Systems for Regioselective Piperidine Functionalization

Catalyst SystemNitrogen Protecting GroupPosition of FunctionalizationReference
Rh₂(R-TCPTAD)₄BocC2 nih.gov
Rh₂(R-TPPTTL)₄BsC2 nih.gov
Rh₂(S-2-Cl-5-BrTPCP)₄α-oxoarylacetylC4 nih.gov
Flavins (Photocatalyst)Bocα or β chemrxiv.org

Synthesis of Research Probes and Analogues for Downstream Studies

The derivatization of the this compound core is a key strategy for the synthesis of research probes and analogues for structure-activity relationship (SAR) studies. By systematically modifying the scaffold, chemists can investigate the impact of different functional groups on biological activity.

For example, the 4-phenylpiperidine (B165713) scaffold is a well-known pharmacophore for opioid receptor modulators. nih.gov The synthesis of analogues based on this core structure allows for the fine-tuning of activity at the mu-opioid receptor. nih.gov Similarly, derivatization of the piperidine nitrogen and other positions can lead to compounds with a wide range of biological activities. The synthesis of 1,3-disubstituted piperidine-2,6-diones has yielded compounds with antiviral properties. nih.gov

The synthesis of conjugates, such as linking the piperidine moiety to other pharmacophores like 1,2,3-triazoles, has been explored to develop new classes of therapeutic agents, including potential anticancer drugs that inhibit tubulin polymerization. rsc.org These examples underscore the versatility of the piperidine scaffold in drug discovery and the importance of developing diverse synthetic strategies to access a wide range of analogues for biological evaluation.

Table 3: Examples of Analogues Derived from Piperidine Scaffolds for Biological Studies

Piperidine ScaffoldType of AnalogueBiological Target/ActivityReference
4-PhenylpiperidineN-Acyl derivativesMu-opioid receptor agonists nih.gov
3-Phenylpiperidine-2,6-dioneN-Alkylarylpiperazine derivativesAntiviral (CVB-2, HSV-1) nih.gov
Piperazine (linked to triazole)Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugatesTubulin polymerization inhibition (Anticancer) rsc.org
N-BenzylpiperidoneFentanyl analoguesOpioid receptor modulators google.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations in Vitro Studies

Design Principles for Systematic Structural Modification and SAR Elucidation

The systematic structural modification of the 1-benzyl-4-phenyl-piperidine core is guided by established medicinal chemistry principles. The primary goal is to probe the steric, electronic, and hydrophobic requirements of the target's binding site to enhance potency and selectivity. For analogs such as N-(1-benzylpiperidin-4-yl)arylacetamides, a series of derivatives have been synthesized to explore the impact of various substituents.

Key modification strategies include:

Aromatic Ring Substitution: Introducing different functional groups onto the phenylacetamide and benzyl (B1604629) aromatic rings. Studies have shown that halogen substitution can significantly alter binding affinities. For instance, placing halogens on both the phenylacetamide and benzyl rings resulted in a similar affinity for sigma-1 (σ₁) receptors but a notable increase in affinity for sigma-2 (σ₂) receptors. nih.govnih.gov

Replacement of Aromatic Moieties: Replacing the phenyl ring of the phenylacetamide group with other aromatic systems like thiophene, naphthyl, or indole (B1671886) was found to have little effect on σ₁ receptor affinity. nih.gov However, substituting it with imidazole (B134444) or pyridyl rings led to a significant decrease in affinity, highlighting the specific electronic and steric requirements of the binding pocket. nih.gov

Positional Isomerism: The position of substituents on the aromatic rings is critical. For N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, 3-substituted compounds generally showed higher affinity for both σ₁ and σ₂ receptors compared to their 2- or 4-substituted counterparts. nih.gov

These systematic modifications provide a foundational understanding of the SAR, guiding the design of more potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

To move beyond qualitative observations, quantitative structure-activity relationship (QSAR) models and cheminformatics have been employed. These computational techniques provide mathematical frameworks to correlate physicochemical properties of compounds with their biological activities.

Hansch analysis, a cornerstone of classical QSAR, establishes a linear correlation between the biological activity of a compound and its physicochemical parameters, such as hydrophobicity (log P), electronic effects (σ), and steric factors (Es). e-bookshelf.de For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies have been instrumental in understanding the influence of substituents on the phenylacetamide ring on binding at both σ₁ and σ₂ receptors. nih.gov

For example, these analyses revealed that electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amine (NH₂) groups led to weak or negligible affinity for σ₂ receptors while maintaining moderate affinity for σ₁ receptors. nih.gov In contrast, halogen substitutions generally preserved σ₁ affinity while boosting σ₂ affinity. nih.gov

Table 1: Influence of Substituent Position on Sigma Receptor Affinity for N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs

This table illustrates the general trend observed for Cl, Br, F, NO₂, and OMe substituted analogues as described in the literature. nih.gov

Substituent PositionRelative Affinity for σ₁ ReceptorsRelative Affinity for σ₂ Receptors
3-positionHigherHigher
2-positionLowerLower
4-positionLowerLower

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have provided deeper insights by considering the 3D structure of molecules. e-bookshelf.de CoMFA aligns a series of compounds and calculates their steric and electrostatic fields around a grid. arabjchem.org These fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.govnih.gov

For analogs of 1-benzyl-4-phenyl-3-piperidinol, CoMFA has been successfully applied to understand the structural requirements for binding. nih.gov The resulting 3D-QSAR models indicate a strong correlation between the inhibitory activity of these N-benzylpiperidines and the steric and electronic factors that modulate their biochemical activity. nih.gov These models not only explain the observed SAR but also possess predictive power for designing new, more potent compounds. arabjchem.orgnih.gov

A key output of CoMFA is the generation of contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. arabjchem.org For N-(1-benzylpiperidin-4-yl)arylacetamide analogues, CoMFA studies have revealed that the electrostatic properties of the substituents in the phenylacetamide aromatic ring are strong influencers of binding to σ₁ receptors. nih.gov

Similarly, in CoMFA studies of other N-benzylpiperidine derivatives, both steric and electrostatic fields were shown to be crucial for their biological activity. nih.gov For instance, analysis of benzyl vinylogous derivatives showed that bulky substitutions at certain positions of the benzyl ring were favorable for activity, while being detrimental at others. arabjchem.org These computational models provide a visual and quantitative guide for optimizing ligand-receptor interactions by highlighting where positive or negative charges are preferred and where steric bulk is tolerated or clashes with the receptor.

Table 2: Summary of Steric and Electrostatic Contributions from CoMFA Studies on Piperidine (B6355638) Analogs

This table summarizes general findings on how steric and electrostatic factors influence binding activity based on computational analyses. nih.govarabjchem.orgnih.gov

Molecular FeatureFavorable ContributionUnfavorable Contribution
Steric Fields Bulky groups at specific positions on the benzyl ring can enhance activity.Bulky groups at other positions can decrease activity due to steric hindrance. arabjchem.org
Electrostatic Fields Electron-withdrawing or electron-donating groups at specific locations can enhance binding affinity depending on the receptor's electrostatic landscape. nih.govMismatched electrostatic potential (e.g., a negative charge on the ligand in a negatively charged receptor pocket) can weaken binding.

In Vitro Studies of Compound-Target Engagement Mechanisms

The ultimate validation of SAR and QSAR predictions comes from direct in vitro experimental measurements of a compound's interaction with its biological target.

Radioligand binding assays are a primary tool for quantifying the affinity of a compound for a specific receptor. For analogs of this compound, extensive binding studies have been conducted, particularly focusing on sigma receptors. These studies measure the inhibition constant (Kᵢ), which represents the concentration of the ligand required to inhibit 50% of the radioligand binding. A lower Kᵢ value indicates a higher binding affinity.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were evaluated for their affinity at σ₁ and σ₂ receptors. nih.gov The parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, displayed a high affinity and selectivity for σ₁ receptors, with a Kᵢ value of 3.90 nM for σ₁ and 240 nM for σ₂. nih.gov Modifications to this core structure led to a range of affinities and selectivities. For example, the 2-fluoro-substituted analog exhibited the highest selectivity for σ₁ receptors, with a Kᵢ of 3.56 nM for σ₁ and 667 nM for σ₂. nih.gov These compounds generally showed no significant affinity for dopamine (B1211576) D₂ or D₃ receptors, indicating their selectivity. nih.govnih.gov

Table 3: In Vitro Binding Affinities (Kᵢ, nM) of Selected N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs for Sigma Receptors

This interactive table presents binding data from published research. nih.govnih.gov

CompoundSubstituentσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity Ratio (Kᵢ σ₂ / Kᵢ σ₁)
1 Unsubstituted3.9024061.5
5 3-Fluoro2.0511857.6
9 4-Fluoro3.6529681.1
11 2-Fluoro3.56667187.4
18 Naphthyl (replaces Phenyl)4.09>500>122
20 4-Nitro2.5012048.0
22 Thienyl (replaces Phenyl)3.25>250>77

Cellular Target Engagement Assays and Mechanistic Studies

The primary mechanism of action for many phenylpiperidine derivatives is their interaction with opioid receptors. acs.org Cellular target engagement assays are crucial to determine the binding affinity and functional activity of these compounds at the different opioid receptor subtypes (μ, δ, and κ).

While direct binding data for this compound is not extensively reported in publicly available literature, studies on closely related analogs provide significant insights. For instance, research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that these compounds can act as opioid receptor antagonists at the μ and κ receptors. acs.org The [³⁵S]GTPγS binding assay is a common method used to determine the functional activity of compounds at G-protein coupled receptors, including opioid receptors. nih.gov This assay measures the agonist-induced binding of [³⁵S]GTPγS to G-proteins, providing a measure of the compound's efficacy.

Furthermore, the 3-hydroxyl group is a key feature in many opioid ligands, and its role in receptor binding has been investigated. Studies on a series of epoxymorphinan derivatives have demonstrated that the 3-hydroxyl group is crucial for maintaining high binding affinity at all three opioid receptors. nih.gov This suggests that the 3-hydroxyl group in this compound likely plays a significant role in its interaction with opioid receptors, potentially through hydrogen bonding with amino acid residues in the receptor's binding pocket.

The N-benzyl substituent is also a critical determinant of activity. In a series of 4-phenylamidopiperidines, high potency was observed in compounds with an aralkyl substituent, such as a phenethyl group, on the piperidine nitrogen. nih.gov This highlights the importance of the N-benzyl group in this compound for its potential analgesic activity.

Table 1: Opioid Receptor Binding Affinities of Selected Phenylpiperidine Analogs This table is illustrative and compiled from data on analogous compounds to infer potential properties of this compound.

Compound/AnalogReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity
(-)-Cyclorphan (a morphinan (B1239233) analog)μHighAntagonist
δModerateAgonist
κHighAgonist
N-Phenylpropyl-(3S)-3-methyl-4-(3-hydroxyphenyl)piperazineμLow NanomolarAntagonist
δLow NanomolarAntagonist
κLow NanomolarAntagonist

Data sourced from studies on related morphinan and phenylpiperazine derivatives to illustrate the types of data obtained in cellular target engagement assays. nih.govnih.gov

In Vitro Inhibition Profiling (e.g., Prostaglandin (B15479496) Synthesis Inhibition)

Beyond direct opioid receptor interaction, some piperidine derivatives have been investigated for their ability to inhibit prostaglandin synthesis, a key mechanism of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Prostaglandins are lipid compounds that are involved in pain and inflammation. acs.orgresearchgate.net Their synthesis is catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2. bohrium.comrsc.org

While direct studies on the COX inhibition of this compound are scarce, research on other piperidine derivatives suggests a potential for this class of compounds to exhibit anti-inflammatory activity. For example, some piperidine derivatives have been shown to possess the ability to block the effects of prostaglandins. nih.gov

The structural features of this compound, including the phenyl and benzyl groups, are found in some known COX inhibitors. The development of selective COX-2 inhibitors has been a major focus in the search for safer NSAIDs. bohrium.com

Table 2: In Vitro COX Inhibition Data for Representative NSAIDs and Related Compounds This table provides context on the inhibitory profiles of compounds that target prostaglandin synthesis.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)COX-2 Selectivity Index (COX-1/COX-2)
Ibuprofen1.3130.1
Celecoxib150.04375
Rofecoxib>10000.018>55,556

IC₅₀ values are representative and can vary between studies. Data is provided for well-known NSAIDs to illustrate typical inhibition profiles.

Stereochemical Influence on In Vitro Activity and Selectivity (Chiral SAR)

The presence of chiral centers in the this compound molecule at positions 3 and 4 of the piperidine ring means that it can exist as different stereoisomers. The spatial arrangement of the hydroxyl and phenyl groups is critical for its interaction with biological targets.

The importance of stereochemistry is well-established in the field of opioid analgesics. For instance, in the case of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, the different diastereoisomers exhibit significant differences in their analgesic potency. acs.org

In studies of 3-substituted 4-phenylpiperidine (B165713) derivatives, the stereochemistry of the substituents has been shown to be a determining factor for their biological activity. nih.gov For example, the relative orientation of the substituents on the piperidine ring can influence the compound's binding affinity and efficacy at opioid receptors.

Research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has also highlighted the role of stereochemistry. The specific arrangement of the methyl groups on the piperidine ring contributes to the compound's opioid antagonist properties. acs.org This underscores the likelihood that the different stereoisomers of this compound will have distinct pharmacological profiles. The synthesis of individual stereoisomers is therefore a crucial step in the drug discovery process to identify the most active and selective isomer.

Computational Chemistry and Theoretical Characterization of 1 Benzyl 4 Phenyl 3 Piperidinol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 1-Benzyl-4-phenyl-3-piperidinol. These computational methods provide insights that complement experimental data, offering a molecular-level understanding of the compound's properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of piperidine (B6355638), the B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for this purpose. nih.gov This process involves calculating the molecule's potential energy surface to find the minimum energy conformation. researchgate.netnih.gov The optimization of the molecular structure is a critical first step, as the resulting geometry is used for subsequent calculations of other properties like vibrational frequencies and electronic behavior. nih.gov The total energy obtained from these calculations is also a key indicator of the molecule's kinetic stability; a significant energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests high stability. researchgate.net

The geometry optimization for this compound would reveal the precise bond lengths, bond angles, and dihedral angles. For instance, the piperidine ring typically adopts a chair conformation, and the orientation of the benzyl (B1604629), phenyl, and hydroxyl substituents would be determined to achieve the lowest energy state.

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. chemicalbook.com By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. These theoretical shifts are often scaled to correct for systematic errors and to improve agreement with experimental data measured in solvents like CDCl₃. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom Type Predicted ¹H Chemical Shift (ppm) Atom Type Predicted ¹³C Chemical Shift (ppm)
Aromatic-H (Phenyl/Benzyl)7.20 - 7.40Aromatic-C (Phenyl/Benzyl)125.0 - 140.0
CH-OH (Piperidine)~3.70CH-OH (Piperidine)~70.0
CH-Ph (Piperidine)~3.00CH-Ph (Piperidine)~45.0
N-CH₂ (Benzyl)~3.50N-CH₂ (Benzyl)~60.0
N-CH₂ (Piperidine)2.20 - 2.80N-CH₂ (Piperidine)~55.0
CH₂ (Piperidine)1.60 - 2.00CH₂ (Piperidine)~30.0

Note: This table is illustrative, based on typical values for similar structures. Actual calculated values may vary.

Vibrational Frequencies: DFT calculations can also predict the vibrational (infrared and Raman) spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-C stretching, or O-H bending. These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and other method-specific deviations from experimental results. rsc.org This analysis helps in the assignment of experimental IR and Raman bands.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch~3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2800 - 3000
C=C Aromatic Stretch1450 - 1600
C-N Stretch1100 - 1250
C-O Stretch1000 - 1100

Note: This table is illustrative and represents common frequency ranges for the specified bonds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.netchemrxiv.org It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are typically located around electronegative atoms. In this molecule, the most negative potential would be concentrated around the oxygen atom of the hydroxyl group and potentially the nitrogen atom of the piperidine ring. nih.gov

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive areas would be found around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the piperidine ring's nitrogen in a protonated state. nih.govnih.gov

This analysis is crucial in drug design, as it helps predict how the molecule might interact with a biological target, where electrostatic complementarity often governs binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov For this compound, MD simulations can explore its conformational landscape, revealing how the molecule flexes, bends, and rotates in a solution or a biological environment. mdpi.com These simulations can track the stability of different conformations, such as the chair, boat, or twist-boat forms of the piperidine ring, and the orientation of its bulky substituents. Furthermore, MD simulations explicitly model the effects of solvent molecules (e.g., water), providing a more realistic understanding of how the solvent influences the molecule's structure and dynamics. mdpi.com

Molecular Docking and Ligand-Protein Interaction Modeling for SAR Interpretation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is essential for interpreting Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For this compound, docking studies could be performed against various receptors, such as acetylcholinesterase or dopamine (B1211576) receptors, for which piperidine derivatives are known to show activity. mdpi.combg.ac.rs

The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a score that estimates the binding affinity. nih.gov The results would identify key interactions, such as hydrogen bonds (e.g., involving the hydroxyl group), hydrophobic interactions (with the benzyl and phenyl rings), and ionic interactions (with the protonated piperidine nitrogen), that stabilize the ligand-protein complex. mdpi.comresearchgate.net Understanding these interactions at a molecular level is critical for designing more potent and selective analogs.

Thermochemical Calculations and Energetic Profiles of Reactions

Thermochemical calculations, often performed using DFT, provide data on the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy. For piperidine derivatives, these calculations can determine properties like thermal energy and specific heat capacity at various temperatures. nih.gov These parameters are important for understanding the stability of the compound. Additionally, by calculating the pairwise interaction energies (electrostatic, polarization, dispersion, and exchange-repulsion), one can quantify the forces that govern molecular interactions in a crystal or a complex. nih.gov This information helps in constructing energetic profiles for potential reactions, providing insight into the thermodynamic feasibility and stability of the products.

Advanced Theoretical Models for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for complex organic molecules like this compound heavily relies on advanced theoretical and computational models. These models provide a molecular-level understanding of reaction pathways, transition states, and the factors governing stereoselectivity, which are often challenging to determine through experimental means alone. For piperidine derivatives, a combination of quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), and molecular dynamics (MD) simulations are instrumental in unraveling the intricacies of their chemical transformations.

Quantum Mechanics (QM) Approaches

QM methods, especially DFT, have become a cornerstone in studying the reaction mechanisms of piperidine-containing compounds. tandfonline.com DFT calculations allow for the accurate determination of the electronic structure, geometry, and energies of reactants, products, and, most importantly, transition states. tandfonline.comnih.gov This information is crucial for mapping out the potential energy surface (PES) of a reaction, which in turn helps in identifying the most plausible reaction pathway.

For instance, in the context of the synthesis of piperidine derivatives, DFT has been employed to investigate the stereoselectivity of cyclization reactions. nih.gov Theoretical calculations can predict whether a reaction will favor the formation of a cis or trans isomer by comparing the energies of the respective transition states leading to each product. nih.gov Factors such as steric hindrance and electronic effects of substituents, like the benzyl and phenyl groups in this compound, can be quantitatively assessed. The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, calculated using DFT, provides insights into the molecule's reactivity and stability. tandfonline.com

Advanced DFT functionals, often combined with larger basis sets, are continuously being developed to improve the accuracy of these predictions. For complex systems, dispersion-corrected DFT methods are particularly important to accurately model non-covalent interactions, which can play a significant role in directing the stereochemical outcome of a reaction.

Molecular Dynamics (MD) Simulations

While QM methods provide detailed information about the static properties of a reaction pathway, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the piperidine ring and the role of the solvent in the reaction mechanism.

Furthermore, MD simulations are invaluable for studying enzyme-catalyzed reactions or interactions with biological targets. By simulating the ligand-protein complex, it is possible to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the molecule within the active site. nih.gov This information is crucial for understanding the mechanism of action of pharmacologically active piperidine derivatives.

Hybrid QM/MM Models

For reactions occurring in a complex environment, such as in solution or within an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach. In a QM/MM simulation, the chemically active part of the system (e.g., the reacting atoms of the piperidine derivative) is treated with a high level of QM theory, while the surrounding environment (e.g., solvent molecules or the protein) is described using a less computationally expensive MM force field.

This multiscale approach allows for the accurate modeling of bond-breaking and bond-forming processes while still accounting for the influence of the broader environment. For example, QM/MM simulations can elucidate the role of specific amino acid residues in an enzyme's active site in catalyzing a reaction involving a piperidine substrate. nih.gov

Data from Theoretical Models

The application of these advanced theoretical models generates a wealth of data that can be compared with experimental findings to validate the proposed reaction mechanisms. Key computational parameters used in the study of piperidine derivatives are summarized in the table below.

Computational Parameter Significance in Reaction Mechanism Elucidation Typical Method of Calculation
Transition State Energy (ΔE‡) Determines the activation barrier of a reaction; lower energy indicates a faster reaction rate.Density Functional Theory (DFT)
Reaction Energy (ΔErxn) Indicates the overall thermodynamics of a reaction (exothermic or endothermic).Density Functional Theory (DFT)
HOMO-LUMO Energy Gap Relates to the chemical reactivity and stability of the molecule. tandfonline.comDensity Functional Theory (DFT)
Conformational Energies Determines the relative stability of different conformations (e.g., chair vs. boat) of the piperidine ring.Molecular Mechanics (MM), DFT
Solvation Free Energy Accounts for the effect of the solvent on the reaction energetics.Implicit or Explicit Solvation Models with QM or MM
Interatomic Distances and Angles Provides detailed geometric information about reactants, products, and transition states. mdpi.comDFT, X-ray Crystallography

By integrating the insights gained from these diverse computational models, a comprehensive and detailed picture of the reaction mechanisms involving this compound can be constructed. This theoretical framework not only explains experimental observations but also guides the design of new synthetic routes and the development of novel piperidine derivatives with desired properties.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Piperidinols

The chemical synthesis of piperidinols is undergoing a significant transformation, with a strong emphasis on the development of novel and sustainable methodologies. Traditional synthetic routes are often multi-step processes that can be inefficient and generate considerable waste. To address these limitations, researchers are exploring "green chemistry" approaches that prioritize atom economy, energy efficiency, and the use of renewable resources.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations. For example, multi-enzyme cascades have been successfully used for the synthesis of protected 3-aminopiperidine derivatives, showcasing the potential of enzymatic methods for creating chiral piperidine (B6355638) structures. rsc.org Another sustainable approach involves utilizing biomass-derived starting materials. For instance, a novel method has been developed for the synthesis of piperidines from furfural, a platform chemical derived from agricultural waste. nih.gov This strategy not only reduces reliance on fossil fuels but also provides a renewable pathway to valuable N-heterocycles.

Furthermore, efforts are being made to replace hazardous reagents and solvents with more environmentally benign alternatives. For example, research has identified viable alternatives to piperidine for Fmoc removal in solid-phase peptide synthesis, a common procedure in medicinal chemistry. rsc.org The development of catalyst-free and environmentally benign one-pot, three-component condensation reactions in water also represents a significant step towards greener synthetic protocols for piperidine derivatives. ajchem-a.com

Sustainable Approach Description Example
BiocatalysisUtilization of enzymes for specific chemical transformations.Multi-enzyme cascades for the synthesis of protected 3-aminopiperidines. rsc.org
Biomass UtilizationUse of renewable starting materials.Synthesis of piperidines from furfural. nih.gov
Green Reagents/SolventsReplacement of hazardous chemicals with safer alternatives.Use of 3-(diethylamino)propylamine (DEAPA) as an alternative to piperidine. rsc.org
One-Pot ReactionsCombining multiple reaction steps into a single procedure to reduce waste and improve efficiency.Catalyst-free, three-component condensation in water. ajchem-a.com

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in drug discovery and development, with significant potential for the study of 1-Benzyl-4-phenyl-3-piperidinol and its derivatives. These computational approaches can analyze vast datasets to identify complex relationships between a molecule's structure and its biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling.

One of the key applications of AI in this field is virtual screening, where large libraries of virtual compounds are computationally evaluated for their potential to interact with a specific biological target. mdpi.com This allows researchers to efficiently screen millions of potential drug candidates without the need for resource-intensive laboratory experiments. Furthermore, generative AI models can design entirely new molecules (de novo drug design) with desired properties, opening up new avenues for the discovery of novel therapeutic agents. mdpi.com

The integration of AI and ML is not only accelerating the pace of research but also enabling a more rational and targeted approach to drug design. By leveraging the power of these computational tools, researchers can gain a deeper understanding of the structure-activity relationships of piperidinol derivatives and design more potent and selective drug candidates.

Exploration of Unconventional Reactivity and Derivatization Pathways

The functionalization of the piperidine ring is a key strategy for modulating the pharmacological properties of piperidinol derivatives. While traditional methods often rely on the introduction of functional groups at specific positions, researchers are increasingly exploring unconventional reactivity and derivatization pathways to access novel chemical space.

A particularly promising area of research is the direct C-H functionalization of the piperidine ring. This approach allows for the introduction of new substituents at positions that are not readily accessible through conventional methods. For example, rhodium-catalyzed C-H insertions have been used for the site-selective functionalization of piperidines at the C2, C3, and C4 positions. nih.gov The site selectivity can often be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov

Photoredox catalysis has also emerged as a powerful tool for the C-H arylation of highly substituted piperidine derivatives. chemrxiv.org This method allows for the formation of carbon-carbon bonds under mild reaction conditions and has been shown to proceed with high diastereoselectivity. chemrxiv.org These advanced synthetic methods provide access to a wide range of novel piperidine analogs that can be evaluated for their biological activity.

Unconventional Approach Description Key Features
C-H FunctionalizationDirect introduction of substituents at C-H bonds of the piperidine ring.Access to previously inaccessible positions, site-selectivity controlled by catalysts and protecting groups. nih.gov
Photoredox CatalysisUse of light to drive chemical reactions.Mild reaction conditions, high diastereoselectivity for C-H arylation. chemrxiv.org

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and ensuring product quality. Advanced spectroscopic and imaging techniques are playing an increasingly important role in the real-time monitoring of chemical reactions, providing valuable insights that were previously unattainable.

Techniques such as Raman spectroscopy and mass spectrometry can be used to monitor the progress of a reaction in real-time, allowing for the identification of intermediates and the determination of reaction rates. nih.govshimadzu.at For example, a Raman flow cell can be interfaced with a continuous-flow reactor to monitor the synthesis of a piperidine-catalyzed reaction, enabling rapid optimization of reaction conditions. nih.gov Similarly, probe electrospray ionization mass spectrometry (PESI-MS) can be used for the real-time analysis of a deprotection reaction involving piperidine. shimadzu.at

These in-line monitoring techniques provide a wealth of data that can be used to develop more robust and efficient synthetic processes. By understanding the intricate details of a chemical reaction as it happens, chemists can make informed decisions to improve yields, minimize byproducts, and ensure the consistent quality of the final product.

Addressing Gaps in Stereoisomer-Specific Research on this compound

The biological activity of chiral molecules is often highly dependent on their stereochemistry. The different stereoisomers of a compound can have vastly different pharmacological properties, with one enantiomer being therapeutically active while the other may be inactive or even toxic. Despite the critical importance of stereoisomerism, there is a significant gap in the stereoisomer-specific research on this compound.

The development of enantioselective synthetic methods is crucial for accessing individual stereoisomers and evaluating their biological activities. Organocatalyzed enantioselective [3+2] cycloaddition reactions have been developed for the synthesis of chiral spiro-pyrrolidine derivatives, demonstrating the potential of this approach for creating stereochemically defined heterocyclic compounds. nih.gov Similarly, nickel-catalyzed regio- and enantioselective hydroamination of unactivated alkenes represents a powerful strategy for the synthesis of chiral piperidine derivatives. acs.org

Future research should focus on the development of robust and scalable enantioselective syntheses of the individual stereoisomers of this compound. This will enable a thorough investigation of their structure-activity relationships and provide a clearer understanding of the molecular basis for their biological effects. A deeper understanding of the role of stereochemistry will be essential for the development of safer and more effective drugs based on the piperidinol scaffold.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-Benzyl-4-phenyl-3-piperidinol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound derivatives often involves reductive amination or ester hydrolysis. For example:

  • Reductive Amination : 1-Benzyl-4-piperidone can undergo reductive amination with aniline derivatives using sodium triacetoxyborohydride (STAB) and acetic acid, yielding intermediates like 1-Benzyl-4-(phenylamino)piperidine . Optimize solvent choice (e.g., dichloromethane or methanol) and stoichiometric ratios to enhance yields.
  • Ester Hydrolysis/Decarboxylation : 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride can be hydrolyzed under acidic or basic conditions to remove ester groups, followed by decarboxylation to form the target compound .

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent positions. For example, 1H^1H-NMR peaks at δ 3.5–4.0 ppm indicate piperidine ring protons, while aromatic protons appear at δ 6.8–7.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with methanol/water mobile phases. Retention times and peak areas correlate with compound stability .
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages to verify molecular composition .

Q. Q3. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact, as piperidine derivatives may cause irritation .
  • Storage : Keep in sealed containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Methodological Answer:

  • Cross-Validation : Combine NMR with X-ray crystallography (e.g., SHELX software ) to resolve ambiguities in stereochemistry. For example, crystallographic data can confirm axial vs. equatorial substituent orientations in the piperidine ring.
  • Isotopic Labeling : Use deuterated solvents or 15N^{15}N-labeled precursors to simplify NMR splitting patterns and assign proton environments .

Q. Q5. What strategies improve low yields in alkylation steps during analog synthesis?

Methodological Answer:

  • Reagent Optimization : Replace traditional alkylating agents (e.g., methyl iodide) with milder alternatives like benzyl bromide in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-alkylation) .

Q. Q6. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., opioid or sigma receptors). Structural data from crystallography (e.g., bond angles, torsion parameters) can refine force fields .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to design analogs with enhanced binding affinity .

Q. Q7. What methodologies address discrepancies in reported physical properties (e.g., melting points, solubility)?

Methodological Answer:

  • Reproducibility Protocols : Standardize solvent systems (e.g., use USP-grade methanol) and drying methods (lyophilization vs. vacuum filtration) .
  • Interlaboratory Collaboration : Share samples with independent labs to validate melting points via differential scanning calorimetry (DSC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.